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molecular formula C9H9Cl2NO2 B8605971 Methyl 2-(3,4-dichlorophenoxy)acetimidate

Methyl 2-(3,4-dichlorophenoxy)acetimidate

Cat. No. B8605971
M. Wt: 234.08 g/mol
InChI Key: HJFDTRFVOMRALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270465

Procedure details

Obtained using the procedure described in section b of Example 2, starting with 28.2 g (0.12 mole) of methyl 2-(3,4-dichlorophenoxy)acetimidate and 10.2 g (0.60 mole) of ammonia in 480 ml of absolute ethanol. Reaction time: 3 hours. Yld: 26.3 g (quantitative).
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[Cl:14])[O:5][CH2:6][C:7](=[NH:10])OC.[NH3:15]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[Cl:14])[O:5][CH2:6][C:7]([NH2:15])=[NH:10]

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
ClC=1C=C(OCC(OC)=N)C=CC1Cl
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained
CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
3 hours
Duration
3 h

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(OCC(=N)N)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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